Cyclopentaneethanol, 2-hydroxy--ba--(methoxymethoxy)-, [1-alpha-(R*),2-alpha-]- (9CI) Cyclopentaneethanol, 2-hydroxy--ba--(methoxymethoxy)-, [1-alpha-(R*),2-alpha-]- (9CI)
Brand Name: Vulcanchem
CAS No.: 141521-32-6
VCID: VC0137616
InChI: InChI=1S/C9H18O4/c1-12-6-13-9(5-10)7-3-2-4-8(7)11/h7-11H,2-6H2,1H3/t7-,8+,9+/m1/s1
SMILES: COCOC(CO)C1CCCC1O
Molecular Formula: C9H18O4
Molecular Weight: 190.239

Cyclopentaneethanol, 2-hydroxy--ba--(methoxymethoxy)-, [1-alpha-(R*),2-alpha-]- (9CI)

CAS No.: 141521-32-6

Main Products

VCID: VC0137616

Molecular Formula: C9H18O4

Molecular Weight: 190.239

Cyclopentaneethanol, 2-hydroxy--ba--(methoxymethoxy)-, [1-alpha-(R*),2-alpha-]- (9CI) - 141521-32-6

CAS No. 141521-32-6
Product Name Cyclopentaneethanol, 2-hydroxy--ba--(methoxymethoxy)-, [1-alpha-(R*),2-alpha-]- (9CI)
Molecular Formula C9H18O4
Molecular Weight 190.239
IUPAC Name (1S,2R)-2-[(1R)-2-hydroxy-1-(methoxymethoxy)ethyl]cyclopentan-1-ol
Standard InChI InChI=1S/C9H18O4/c1-12-6-13-9(5-10)7-3-2-4-8(7)11/h7-11H,2-6H2,1H3/t7-,8+,9+/m1/s1
Standard InChIKey UJQOQOVWTQNJMD-VGMNWLOBSA-N
SMILES COCOC(CO)C1CCCC1O
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator